molecular formula C7H12F2S B6185098 3,3-difluorocycloheptane-1-thiol CAS No. 2742656-75-1

3,3-difluorocycloheptane-1-thiol

Cat. No. B6185098
CAS RN: 2742656-75-1
M. Wt: 166.2
InChI Key:
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Description

3,3-Difluorocycloheptane-1-thiol (DFCPT) is a sulfur-containing organic compound with a variety of applications in scientific research. It is a versatile and useful compound that can be used in a variety of experiments, such as synthesis, biochemical and physiological studies, and more.

Scientific Research Applications

3,3-difluorocycloheptane-1-thiol has a variety of applications in scientific research. It is commonly used as a starting material in organic synthesis and as a reagent in the synthesis of other compounds. It has also been used in the synthesis of polymeric materials and as a catalyst in various reactions. This compound has also been used in the study of biological systems, such as enzymes and proteins, and in the study of biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 3,3-difluorocycloheptane-1-thiol is not fully understood. However, it is believed that the sulfur atom in the compound is responsible for its reactivity. The sulfur atom is able to form strong bonds with other molecules, which allows it to act as a catalyst in various reactions. Additionally, the presence of the fluorine atoms in the molecule can also influence the reactivity of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, some studies have suggested that the compound could have potential therapeutic applications. For example, it has been shown to have anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of certain diseases. Additionally, this compound has been shown to have an inhibitory effect on certain enzymes, which could be useful in the treatment of certain types of cancer.

Advantages and Limitations for Lab Experiments

The main advantage of using 3,3-difluorocycloheptane-1-thiol in lab experiments is its versatility. It can be used in a variety of experiments and has a wide range of applications. Additionally, it is relatively easy to synthesize and is relatively stable in the presence of other compounds. However, there are some limitations to using this compound in experiments. For example, it is not very soluble in water, which can limit its use in certain experiments. Additionally, it is not a very reactive compound, which can limit its use in certain reactions.

Future Directions

The potential future directions for research involving 3,3-difluorocycloheptane-1-thiol are numerous. One potential direction is to further explore its therapeutic applications, such as its anti-inflammatory and antioxidant properties. Additionally, further research could be done to explore its potential as a catalyst in various reactions, as well as its potential as a starting material in organic synthesis. Additionally, further research could be done to explore its biochemical and physiological effects, as well as its potential as an inhibitor of certain enzymes. Finally, further research could be done to explore its potential as a polymeric material.

Synthesis Methods

The synthesis of 3,3-difluorocycloheptane-1-thiol is relatively straightforward and can be achieved by the reaction of 3,3-difluorocycloheptene with thiols in the presence of a base. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at a temperature of 0 to 25 °C. The thiol used in the reaction will determine the yield of the product, with higher yields being achieved with higher concentrations of thiols.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3,3-difluorocycloheptane-1-thiol can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "Cycloheptene", "Sodium hydride", "Bromine", "Hydrogen fluoride", "Sodium borohydride", "Sulfuric acid", "Sodium hydroxide", "Thiophenol", "Hydrogen peroxide", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Cycloheptene is reacted with sodium hydride in the presence of sulfuric acid to form the corresponding cycloheptene anion.", "Step 2: Bromine is added to the reaction mixture to form 3-bromocycloheptene.", "Step 3: 3-bromocycloheptene is treated with hydrogen fluoride to form 3-fluorocycloheptene.", "Step 4: Sodium borohydride is added to the reaction mixture to reduce the double bond in 3-fluorocycloheptene to form 3-fluorocycloheptane.", "Step 5: 3-fluorocycloheptane is reacted with thiophenol in the presence of hydrogen peroxide to form 3-thiocycloheptane.", "Step 6: 3-thiocycloheptane is treated with sodium bicarbonate to form 3-cycloheptanethiol.", "Step 7: 3-cycloheptanethiol is reacted with hydrogen fluoride and sodium chloride to form 3,3-difluorocycloheptane-1-thiol." ] }

CAS RN

2742656-75-1

Molecular Formula

C7H12F2S

Molecular Weight

166.2

Purity

95

Origin of Product

United States

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